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Core Science & Biosynthesis

Foundational

A Technical Guide to the Application of Homocysteine Derivatives in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction In the landscape of peptide science and drug development, the incorporation of non-proteinogenic amino acids offers a powerful toolkit f...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of peptide science and drug development, the incorporation of non-proteinogenic amino acids offers a powerful toolkit for modulating the pharmacological properties of peptide-based therapeutics. These unique building blocks can enhance proteolytic stability, constrain conformational flexibility, and introduce novel functionalities. Among these, homocysteine (Hcy), the higher homolog of cysteine (Cys), has emerged as a particularly versatile tool.[1][2][3] Structurally similar to both cysteine and methionine (Met), homocysteine possesses a reactive thiol group on its side chain, offset by an additional methylene group compared to cysteine.[4] This seemingly minor structural alteration has profound implications for its chemical reactivity and utility in peptide synthesis.

This guide provides an in-depth exploration of the use of homocysteine derivatives in modern peptide chemistry. We will delve into the synthesis and application of key homocysteine-based reagents, detail their incorporation into peptides via solid-phase synthesis, and explore their pivotal role in advanced ligation strategies for the construction of large peptides and proteins. This document is intended to serve as a practical resource, bridging fundamental chemical principles with field-proven methodologies for professionals engaged in peptide research and development.

Part 1: Homocysteine Thiolactone: A Versatile Building Block

Homocysteine thiolactone (HTL) is a cyclic thioester of homocysteine. This five-membered ring is significantly more stable than the corresponding four-membered β-thiolactone of cysteine, making it an excellent and manageable precursor for introducing a reactive thiol group.[3][5] In biological systems, HTL is formed as a byproduct of the proofreading or "editing" mechanism of methionyl-tRNA synthetase, which prevents the erroneous incorporation of homocysteine into proteins.[5][6][7] In the lab, it serves as a cornerstone reagent for peptide modification and synthesis.

Synthesis of Homocysteine Thiolactone

The hydrochloride salt of DL-homocysteine thiolactone is a stable, crystalline solid that can be synthesized through several chemical routes, typically starting from DL-methionine.[8][9] A common industrial method involves the demethylation of methionine with a strong acid, followed by cyclization. Another approach involves the reduction of homocystine followed by cyclization.

This protocol describes a robust method for the synthesis of DL-homocysteine thiolactone hydrochloride.

Materials:

  • DL-Methionine

  • Concentrated Sulfuric Acid (15-18 M)

  • Hydrochloric Acid (HCl)

  • Electrochemical cell with graphite electrodes

  • Microchannel reactor (optional, for continuous flow)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Demethylation to form DL-Homocystine:

    • In a suitable reaction vessel, combine DL-methionine with 15-18 M sulfuric acid.

    • Heat the mixture. The reaction can be performed in a batch process or continuously using a microchannel reactor for improved control.[9]

    • Monitor the reaction for the formation of DL-homocystine.

  • Electrochemical Reduction to DL-Homocysteine:

    • The reaction mixture containing DL-homocystine is transferred to the cathode chamber of a plate-and-frame electrolytic cell equipped with graphite electrodes.[9]

    • The electrolysis is carried out in a hydrochloric acid system. At the cathode, the disulfide bond of homocystine is reduced to form two molecules of homocysteine hydrochloride.

    • The reaction is monitored until the conversion is complete.

  • Cyclization and Isolation:

    • The catholyte containing DL-homocysteine hydrochloride is collected.

    • Impurities are removed through appropriate workup procedures.

    • The solution is concentrated under reduced pressure using a rotary evaporator. This dehydration step promotes the intramolecular cyclization of homocysteine to form the stable thiolactone ring.

    • The resulting solid is DL-homocysteine thiolactone hydrochloride, which can be further purified by recrystallization.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Chemistry of Homocysteine Thiolactone

The utility of HTL stems from its susceptibility to nucleophilic attack, primarily by amines. This reaction opens the five-membered ring to form an amide bond with the attacking nucleophile, while simultaneously liberating the homocysteine thiol group.[5][10] This unique reactivity allows for the introduction of both a conjugation handle (the new amide bond) and a reactive functional group (the thiol) in a single step.

Caption: Ring-opening of homocysteine thiolactone by a primary amine.

This reaction is particularly effective with the ε-amino groups of lysine residues on the surface of proteins, a process known as N-homocysteinylation.[5][11]

Applications in Peptide and Protein Modification

The dual functionality unlocked by HTL ring-opening is a powerful tool for creating complex bioconjugates. For example, a therapeutic agent can be derivatized with an HTL moiety. This conjugate can then be reacted with a protein, such as human serum albumin (HSA), to form a stable amide linkage. The newly exposed thiol can then be further modified with an imaging agent or other molecule, creating a multifunctional theranostic platform.[12][13]

Part 2: Homocysteine in Solid-Phase Peptide Synthesis (SPPS)

Incorporating homocysteine directly into a growing peptide chain during solid-phase peptide synthesis (SPPS) requires careful management of its reactive thiol side chain.[14] SPPS involves the stepwise addition of amino acids to a peptide chain anchored to a solid resin support, with temporary protecting groups on the α-amino group ensuring controlled chain elongation.[15][16]

Protecting Group Strategies for Homocysteine

To prevent unwanted side reactions, such as disulfide bond formation or reaction with carbocations generated during synthesis, the thiol group of homocysteine must be masked with a protecting group. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the desired cleavage conditions. The principles are largely analogous to those for cysteine protection.[17]

The trityl (Trt) group is highly recommended for routine synthesis where a free thiol is desired upon final cleavage, as it is readily removed by trifluoroacetic acid (TFA).[14][17] For strategies requiring selective deprotection of the homocysteine thiol while the peptide remains on the resin (e.g., for on-resin cyclization or modification), more labile groups like 4-methoxytrityl (Mmt) or highly acid-sensitive groups compatible with 2-chlorotrityl resins are employed.

Protecting GroupStructureCleavage ConditionsApplication Notes
Trityl (Trt) -C(Ph)₃Standard TFA cleavage cocktail (e.g., 95% TFA)Most common for routine synthesis. Provides good stability during synthesis.
4-Methoxytrityl (Mmt) -C(Ph)₂(C₆H₄-p-OMe)Mild acid (e.g., 1-2% TFA in DCM)Allows for selective deprotection on-resin.
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Iodine, mercury(II) acetate, or silver saltsOrthogonal to both Boc and Fmoc strategies. Stable to TFA and HF. Used for complex disulfide bond mapping.
tert-Butyl (tBu) -C(CH₃)₃Standard TFA cleavage cocktailUsed in Boc-SPPS; stable to Fmoc deprotection conditions.
Protocol for Incorporating Fmoc-Hcy(Trt)-OH in SPPS

This protocol outlines a standard cycle for adding a trityl-protected homocysteine residue to a peptide chain using Fmoc-based SPPS.

Materials:

  • Peptide-resin (with free N-terminal amine)

  • Fmoc-Hcy(Trt)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • DMF (peptide synthesis grade)

  • Piperidine solution (20% in DMF)

  • DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Hcy(Trt)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to monitor coupling completion. If incomplete, extend the reaction time or perform a second coupling.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Part 3: Homocysteine Derivatives in Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone technology for the chemical synthesis of proteins. It allows for the chemoselective joining of two unprotected peptide fragments in aqueous solution to form a native peptide bond at the ligation site.[18][19]

Principles of Native Chemical Ligation

The canonical NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine.[20][21] The reaction proceeds via a two-step mechanism:

  • Transthioesterification: The thiolate of the N-terminal cysteine attacks the C-terminal thioester, forming a new thioester intermediate.[22][23]

  • S-to-N Acyl Shift: This intermediate undergoes a rapid, irreversible intramolecular rearrangement where the α-amino group attacks the thioester carbonyl, forming a stable native amide bond and regenerating the cysteine side chain.[22][24]

NCL_Mechanism cluster_0 cluster_1 cluster_2 Reactants Peptide1-Thioester + N-Cys-Peptide2 Intermediate Thioester Intermediate Reactants->Intermediate Transthioesterification (Reversible) Product Ligated Peptide Intermediate->Product S-to-N Acyl Shift (Irreversible)

Caption: The two-step mechanism of Native Chemical Ligation (NCL).

Homocysteine as a Cysteine Surrogate in NCL

A significant limitation of traditional NCL is its strict requirement for a cysteine residue at the ligation junction. Homocysteine can act as an effective surrogate for cysteine, participating in the NCL reaction in a similar manner. The key advantage arises after ligation: the homocysteine residue can be quantitatively converted to a native alanine residue through desulfurization.[19] This "ligation-desulfurization" strategy dramatically expands the scope of NCL, allowing for the synthesis of proteins with alanine at ligation sites.

Ligation_Desulfurization Start Peptide1-thioester + N-Hcy-Peptide2 Ligation Native Chemical Ligation Start->Ligation Ligated_Hcy Peptide1-Hcy-Peptide2 Ligation->Ligated_Hcy Desulfurize Desulfurization (e.g., Raney Nickel or radical methods) Ligated_Hcy->Desulfurize Final_Ala Peptide1-Ala-Peptide2 Desulfurize->Final_Ala

Caption: Workflow for NCL using a homocysteine surrogate followed by desulfurization to alanine.

Expressed Protein Ligation (EPL) at Methionine

Homocysteine derivatives are also central to advanced semisynthesis strategies like Expressed Protein Ligation (EPL). In one such method, a recombinantly expressed protein fragment can be modified to bear an N-terminal homocysteine. This fragment can then be ligated to a synthetic peptide thioester. Following ligation, the homocysteine residue can be selectively S-methylated to yield a native methionine residue, providing a powerful route to large, site-specifically modified proteins.[25]

Protocol for NCL Using a Homocysteine-Peptide

Materials:

  • Peptide 1 with a C-terminal thioester (e.g., -SR).

  • Peptide 2 with an N-terminal homocysteine (lyophilized powder).

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2.

  • Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • RP-HPLC system for monitoring and purification.

  • Mass spectrometer (e.g., ESI-MS) for analysis.

Procedure:

  • Peptide Preparation: Dissolve Peptide 1-thioester and N-Hcy-Peptide 2 in the ligation buffer to a final concentration of 1-5 mM each.

  • Initiation of Ligation: Add TCEP to a final concentration of 5 mM to ensure all thiols are in a reduced state. Add MPAA to a final concentration of 20-30 mM to catalyze the transthioesterification.

  • Reaction Monitoring: Incubate the reaction at room temperature or 37°C. Monitor the progress of the ligation by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and ESI-MS. The product will have a mass corresponding to (Mass of Peptide 1 + Mass of Peptide 2 - Mass of Thiol leaving group - H₂O).

  • Reaction Quenching and Purification: Once the reaction is complete, quench the entire mixture by acidifying with TFA. Purify the final ligated peptide product using preparative RP-HPLC.

  • Desulfurization (Optional):

    • The purified, lyophilized peptide containing the homocysteine residue is dissolved in a suitable buffer.

    • A desulfurization reagent (e.g., a nickel-based catalyst or radical initiator system) is added.

    • The reaction is monitored for the conversion of Hcy to Ala (mass change of -32 Da).

    • The final desulfurized peptide is purified by RP-HPLC.

Part 4: Advanced Strategies and Future Outlook

Chemoselective Conversion of Methionine to Homocysteine

A sophisticated strategy for introducing homocysteine involves the post-synthetic modification of methionine residues already present within a peptide or protein.[26][27] This two-step process is highly chemoselective and tolerates a wide range of other functional groups.

  • Alkylation: The methionine thioether is selectively alkylated at low pH to form a stable sulfonium ion.

  • Demethylation: The sulfonium ion is then demethylated by a nucleophile, yielding a functionalized S-alkyl homocysteine residue.[26][27]

This method provides a powerful way to site-specifically label peptides and proteins, leveraging the low natural abundance of methionine.

Met_to_Hcy Start Peptide-Met Alkylation Alkylation (R-X, low pH) Start->Alkylation Sulfonium Sulfonium Intermediate [Peptide-Met(R)]+ Alkylation->Sulfonium Demethylation Demethylation (Nucleophile) Sulfonium->Demethylation Final_Hcy Peptide-Hcy(R) Demethylation->Final_Hcy

Caption: Post-synthesis conversion of a methionine residue to a functionalized homocysteine derivative.

Future Directions

The chemistry of homocysteine derivatives continues to evolve, opening new avenues in peptide and protein engineering. Future research will likely focus on:

  • Novel Ligation Chemistries: Developing new homocysteine-based ligation reactions that proceed under even milder conditions or offer different selectivities.

  • Orthogonal Chemistries: Integrating homocysteine-based modifications with other bioorthogonal reactions to create increasingly complex and multifunctional biomolecules.

  • Therapeutic Applications: Leveraging the unique properties of homocysteine-containing peptides for the development of next-generation therapeutics, including constrained cyclic peptides, antibody-drug conjugates, and engineered proteins with enhanced stability and function.

The versatility of homocysteine and its derivatives ensures their continued importance as indispensable tools for both fundamental research and the development of innovative peptide-based technologies.

References

  • Jakubowski, H. (1997). Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells. PubMed. Available at: [Link]

  • Koupparis, M. A., & Anagnostopoulou, A. I. (2022). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics. Molecules. Available at: [Link]

  • Głowacki, R., et al. (2020). Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. RSC Advances. Available at: [Link]

  • Gharakhanian, E. G., & Deming, T. J. (2016). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Native Chemical Ligation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Fairweather, J. K., & Jolliffe, K. A. (2019). Native chemical ligation in protein synthesis and semi-synthesis. SciSpace. Available at: [Link]

  • Tanaka, T., et al. (2013). Expressed Protein Ligation at Methionine: N-terminal Attachment of Homocysteine, Ligation, and Masking. Angewandte Chemie International Edition. Available at: [Link]

  • Google Patents. (2020). CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride. Google Patents.
  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. ResearchGate. Available at: [Link]

  • Jakubowski, H. (2006). Homocysteine Editing, Thioester Chemistry, Coenzyme A, and the Origin of Coded Peptide Synthesis. Life. Available at: [Link]

  • Głowacki, R., & Jakubowski, H. (2017). Antibodies to N-homocysteinylated albumin in patients with systemic lupus erythematosus. ResearchGate. Available at: [Link]

  • Głowacki, R., & Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. MDPI. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.com. Available at: [Link]

  • Gharakhanian, E. G., & Deming, T. J. (2016). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. eScholarship.org. Available at: [Link]

  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules. Available at: [Link]

  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. PubMed. Available at: [Link]

  • Milet, A., & Vallée, Y. (2022). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. MDPI. Available at: [Link]

  • Garel, J., & Tawfik, D. S. (2006). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. Chemistry – A European Journal. Available at: [Link]

  • Wikipedia. (n.d.). Methionine. Wikipedia. Available at: [Link]

  • Głowacki, R., et al. (2020). Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. PubMed Central. Available at: [Link]

  • Petersson, E. J., et al. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. PubMed. Available at: [Link]

  • American Chemical Society. (2024). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au. Available at: [Link]

  • American Chemical Society. (2022). γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for modifying a protein's N-terminus. (a) The NCL approach,... ResearchGate. Available at: [Link]

  • CEM Corporation. (n.d.). MEGA: A Linker for Peptide Thioesterification and Cyclization. CEM Corporation. Available at: [Link]

  • Scholars Archive @ OSU. (2025). Sulfur Chemistry for Protein Synthesis and Modification: From Thiolactone to Bicyclic Sulfoxide Frameworks. Scholars Archive @ OSU. Available at: [Link]

  • Wikipedia. (n.d.). Native chemical ligation. Wikipedia. Available at: [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE. Available at: [Link]

  • Danishefsky, S. J., & Shue, Y.-K. (2011). An Advance in Proline Ligation. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Native chemical ligation (NCL) and its variants for the N-terminal... ResearchGate. Available at: [Link]

  • Ramkisson, S. (2017). Solid phase peptide synthesis: new resin and new protecting group. University of KwaZulu-Natal. Available at: [Link]

Sources

Exploratory

Fmoc-Hcy(Acm)-OH vs Fmoc-Hcy(Trt)-OH: Stability, Orthogonality, and Synthetic Strategy

Executive Summary In the precise landscape of Solid-Phase Peptide Synthesis (SPPS), the choice between Fmoc-Hcy(Trt)-OH (Trityl protection) and Fmoc-Hcy(Acm)-OH (Acetamidomethyl protection) is not merely a matter of pref...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of Solid-Phase Peptide Synthesis (SPPS), the choice between Fmoc-Hcy(Trt)-OH (Trityl protection) and Fmoc-Hcy(Acm)-OH (Acetamidomethyl protection) is not merely a matter of preference but of strategic necessity.[1] While both protect the reactive thiol of homocysteine (Hcy), they serve fundamentally different roles. Fmoc-Hcy(Trt)-OH is the standard for global deprotection, yielding free thiols upon acid cleavage.[1] Fmoc-Hcy(Acm)-OH is the specialist, offering orthogonal stability against acid to enable regioselective disulfide bond formation or post-cleavage modification.[1]

This guide dissects the stability profiles, reaction mechanisms, and critical protocols for these two derivatives, with a specific focus on the unique challenges posed by Homocysteine—namely, its propensity for thiolactone formation and racemization .

Part 1: Chemical Architecture & Stability Profile[1]

The fundamental difference lies in the lability of the sulfur-protecting group under acidic conditions.

FeatureFmoc-Hcy(Trt)-OHFmoc-Hcy(Acm)-OH
Protecting Group Triphenylmethyl (Trityl)Acetamidomethyl (Acm)
Acid Stability Labile: Cleaved by 95% TFA.[1]Stable: Resistant to 100% TFA.
Removal Mechanism Acidolysis (Carbocation formation).Electrophilic attack (

,

) or Heavy Metal coordination (

,

).[1]
Primary Utility Generation of free thiols (linear peptides).Regioselective cyclization (disulfide bridges).
Hcy-Specific Risk High risk of racemization during base-mediated coupling.[1][2]Lower risk of racemization; stable during chain assembly.
The "Hcy Effect": Thiolactone Formation

Unlike Cysteine, Homocysteine has an additional methylene group (


) in its side chain.[1] This structural difference allows Hcy to form a stable five-membered thiolactone  ring (dihydrothiophen-2(3H)-one) upon activation of the carboxyl group or under strong acid conditions if the amine is free.[1]
  • Implication: When using Fmoc-Hcy(Trt)-OH, premature loss of the Trt group or improper activation can drive the thermodynamic equilibrium toward this thiolactone, effectively terminating the peptide chain or causing significant side reactions.

Part 2: Fmoc-Hcy(Trt)-OH — The Standard Pathway[1]

Stability & Storage
  • Solid State: Stable at -20°C. Hygroscopic; must be warmed to room temperature before opening to prevent hydrolysis.[1]

  • In Solution: Limited stability in DMF/NMP.[1] The Trityl group is bulky and lipophilic, but the C-S bond is susceptible to oxidative cleavage by light or air over prolonged periods.

Coupling Protocol (Mitigating Racemization)

Hcy is more prone to racemization than Cys due to the stability of the five-membered thiolactone intermediate that can form during activation.[1]

  • Recommended Activation: DIC (Diisopropylcarbodiimide) / Oxyma Pure or DIC / HOBt.

  • Avoid: Strong bases like DIPEA (Diisopropylethylamine) during coupling, as they abstract the

    
    -proton, leading to D-isomer formation.[1]
    
  • Base Substitute: If a base is required (e.g., with onium salts like HATU), use Sym-Collidine (2,4,6-trimethylpyridine), a weaker non-nucleophilic base that significantly reduces racemization rates.[1]

Cleavage & Deprotection

The Trt group is removed during the final TFA cleavage.

  • Cocktail: Reagent K or similar: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Scavenger Necessity: The Trityl cation (

    
    ) released is highly reactive. EDT (1,2-Ethanedithiol)  or DODT  is mandatory to scavenge the cation and prevent it from re-alkylating the Hcy sulfur or Tryptophan rings.
    

Part 3: Fmoc-Hcy(Acm)-OH — The Orthogonal Specialist[1]

Stability & Orthogonality

The Acm group is stable to pure TFA. This allows the peptide to be cleaved from the resin and purified via HPLC while the Hcy sulfur remains protected. This is critical for:

  • Regioselective Cyclization: Forming a specific disulfide bond between two Hcy residues (or Hcy-Cys) without interference from other thiols.[1]

  • Prevention of Aggregation: The Acm group masks the thiol, preventing premature oxidative cross-linking during purification.

Deprotection & Cyclization Protocol (Iodine Oxidation)

The most robust method for removing Acm and forming a disulfide bond simultaneously is Iodine Oxidation.

Step-by-Step Workflow:

  • Dissolution: Dissolve the purified, Acm-protected peptide in AcOH /

    
      (4:1) or MeOH / 
    
    
    
    .[3]
    • Note: Acidic pH is preferred to protonate the N-terminus and prevent side reactions.[1]

  • Oxidation: Add a solution of

    
     in MeOH  (10 equivalents) dropwise with vigorous stirring.
    
    • Visual Cue: The solution should sustain a persistent brown/yellow color, indicating excess iodine.

  • Reaction Time: Stir for 30–60 minutes. Monitor by HPLC (shift in retention time due to cyclization).

  • Quenching: Add 1M Ascorbic Acid or aqueous Sodium Thiosulfate dropwise until the solution becomes colorless (reduction of excess

    
    ).
    
  • Purification: Immediately purify via preparative HPLC to remove salts and oxidized byproducts.

Diagrammatic Workflow

The following diagram illustrates the decision pathway and chemical logic between Trt and Acm usage.

G Start Peptide Design: Hcy Incorporation Decision Requirement: Disulfide Topology? Start->Decision Path_Trt Linear / Global Deprotection (Use Fmoc-Hcy(Trt)-OH) Decision->Path_Trt Simple / Free Thiol Path_Acm Regioselective / Post-Cleavage (Use Fmoc-Hcy(Acm)-OH) Decision->Path_Acm Complex / Cyclic Step_Trt_1 SPPS Coupling (Avoid DIPEA -> Use Collidine) Path_Trt->Step_Trt_1 Step_Acm_1 SPPS Coupling (Standard Protocols) Path_Acm->Step_Acm_1 Step_Trt_2 TFA Cleavage (+ EDT Scavenger) Removes Trt Group Step_Trt_1->Step_Trt_2 Step_Trt_3 Result: Free Thiol (-SH) Risk: Thiolactone Formation Step_Trt_2->Step_Trt_3 Step_Acm_2 TFA Cleavage Acm Remains Intact Step_Acm_1->Step_Acm_2 Step_Acm_3 HPLC Purification (Peptide-S-Acm) Step_Acm_2->Step_Acm_3 Step_Acm_4 Iodine Oxidation (I2/MeOH) Removes Acm + Forms S-S Step_Acm_3->Step_Acm_4

Caption: Logical workflow for selecting Hcy protection based on synthetic goals. Trt offers speed; Acm offers precision.

Part 4: Critical Challenges & Troubleshooting

Racemization (D-Hcy Formation)

Homocysteine is notoriously more difficult to couple without racemization than Cysteine.[1] The electron-withdrawing effect of the side chain, combined with the ring strain of the potential thiolactone intermediate, lowers the pKa of the


-proton.
  • Solution: Use DIC/Oxyma at room temperature. Avoid microwave heating for Hcy coupling steps unless strictly controlled (<50°C).

Iodine Adducts

During Acm removal, iodine can react with Tyrosine (iodination of the phenol ring) or Tryptophan (oxidation).

  • Mitigation: Perform the oxidation in dilute conditions. If Tyr/Trp are present, consider using Thallium(III) trifluoroacetate (highly toxic, handle with extreme care) or ensuring strictly controlled stoichiometry of Iodine.

Ring Size & Cyclization Kinetics

Hcy forms 6-membered rings (disulfide) or 5-membered rings (thiolactone).[1] When forming intramolecular disulfide bridges (e.g., Hcy-Hcy or Hcy-Cys), the cyclization kinetics are slower than Cys-Cys due to the larger ring size and increased entropic penalty.[1]

  • Protocol Adjustment: Increase the dilution factor during Iodine oxidation (0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

References

  • Kamber, B., et al. (1980).[4] The synthesis of cystine peptides by iodine oxidation of S-trityl-cysteine and S-acetamidomethyl-cysteine peptides. Helvetica Chimica Acta.[4] [Link]

  • Beilstein Journals. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein J. Org. Chem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Efficiency Microwave-Assisted Solid-Phase Synthesis of Homocysteine-Containing Peptides Using Fmoc-HomoCys(Trt)-OH

Introduction: The Significance of Homocysteine in Peptide Science and the Microwave Advantage Homocysteine (Hcy), a non-proteinogenic amino acid homolog of cysteine, is a molecule of significant interest in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Homocysteine in Peptide Science and the Microwave Advantage

Homocysteine (Hcy), a non-proteinogenic amino acid homolog of cysteine, is a molecule of significant interest in drug development and chemical biology.[1][2][3] Its unique structural properties, including a longer side chain compared to cysteine, allow for the formation of distinct disulfide bridges and macrocyclic structures, offering novel conformational constraints in peptide-based therapeutics.[4] The incorporation of homocysteine into peptide sequences can modulate biological activity, enhance stability, and provide new avenues for probing protein-protein interactions.

Traditional solid-phase peptide synthesis (SPPS) of sequences containing challenging amino acids like homocysteine can be plagued by slow reaction kinetics and undesirable side reactions. Microwave-assisted SPPS has emerged as a transformative technology, dramatically accelerating synthesis times and improving the purity of crude peptides.[5][6][7] Microwave energy facilitates rapid and uniform heating of the reaction mixture, leading to more efficient coupling and deprotection steps.[6][8] This application note provides a comprehensive guide and a detailed protocol for the efficient incorporation of Fmoc-HomoCys(Trt)-OH into peptide sequences using microwave technology, addressing potential challenges and offering field-proven solutions.

Understanding the Building Block: Fmoc-HomoCys(Trt)-OH

The successful synthesis of homocysteine-containing peptides begins with the appropriate selection of a protected amino acid derivative. Fmoc-S-trityl-L-homocysteine (Fmoc-HomoCys(Trt)-OH) is a preferred building block for Fmoc-based SPPS.[9][10]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group on the α-amine is stable under acidic conditions used for final cleavage but is readily removed by a mild base like piperidine, ensuring orthogonal protection during chain elongation.[11][12]

  • Trt (Trityl) Group: The bulky trityl group provides robust protection for the nucleophilic thiol side chain of homocysteine, preventing unwanted side reactions such as oxidation or alkylation during synthesis.[9][13] It is efficiently removed under standard acidic cleavage conditions.

Table 1: Properties of Fmoc-S-trityl-L-homocysteine

PropertyValueReference
Synonyms Fmoc-L-HomoCys(Trt)-OH, (S)-2-(Fmoc-amino)-4-tritylsulfanyl-butyric acid[9]
CAS Number 167015-23-8[9]
Molecular Formula C38H33NO4S[9]
Molecular Weight 599.74 g/mol [9]
Appearance White to off-white powder[9]
Storage 0-8 °C[9]

The Challenge of Homocysteine Incorporation: Potential Side Reactions

While structurally similar to cysteine, the additional methylene group in the homocysteine side chain introduces a higher propensity for intramolecular cyclization to form a thiolactone.[1][14] This side reaction can occur under acidic conditions or during activation for coupling, leading to chain termination. Careful selection of coupling reagents and reaction conditions is crucial to minimize this risk. Furthermore, as with cysteine, racemization during coupling is a potential concern, particularly with prolonged activation times or the use of certain bases.[15]

Microwave-Assisted Synthesis Workflow

The following diagram illustrates the general workflow for the incorporation of Fmoc-HomoCys(Trt)-OH using a microwave peptide synthesizer.

SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (Piperidine, MW) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-HomoCys(Trt)-OH, Activator, Base, MW) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection Repeat->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: Microwave-assisted SPPS cycle for homocysteine incorporation.

Detailed Protocol: Microwave-Assisted Incorporation of Fmoc-HomoCys(Trt)-OH

This protocol is designed for automated microwave peptide synthesizers and assumes a 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and synthesizer model.

5.1. Materials and Reagents

  • Resin: Rink Amide MBHA resin (100-200 mesh) or other suitable solid support.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-HomoCys(Trt)-OH.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[16]

  • Coupling Reagents:

    • Activator: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), and Water.

5.2. Step-by-Step Methodology

Step 1: Resin Preparation

  • Place 0.1 mmol of resin in the reaction vessel.

  • Swell the resin in DMF for 30 minutes at room temperature.

Step 2: Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add 5 mL of 20% piperidine in DMF.

  • Apply microwave energy to raise the temperature to 75°C and hold for 3 minutes.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Amino Acid Coupling (Fmoc-HomoCys(Trt)-OH)

  • Prepare the coupling solution:

    • Dissolve 5 equivalents (0.5 mmol) of Fmoc-HomoCys(Trt)-OH and 4.9 equivalents of HCTU in DMF.

    • Add 10 equivalents (1.0 mmol) of DIPEA.

    • Scientist's Note: Pre-activation time should be minimized to reduce the risk of lactam formation.[15]

  • Add the activated amino acid solution to the deprotected resin.

  • Apply microwave energy to raise the temperature to 75-90°C and hold for 5 minutes.[5]

    • Expert Tip: For a single coupling of homocysteine, a slightly lower temperature (e.g., 75°C) can help mitigate potential side reactions.[17] However, for difficult couplings, a higher temperature may be necessary.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

Step 4: Chain Elongation

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Table 2: Recommended Microwave Synthesis Parameters

StepParameterValueRationale
Deprotection Reagent20% Piperidine in DMFStandard reagent for efficient Fmoc removal.[12][16]
Temperature75°CAccelerates deprotection while minimizing base-mediated side reactions.[5]
Time3 minutesSufficient for complete Fmoc removal with microwave assistance.[5]
Coupling Amino Acid5 equivalentsEnsures a sufficient excess for driving the reaction to completion.
Activator (HCTU)4.9 equivalentsHighly efficient coupling reagent for SPPS.[17]
Base (DIPEA)10 equivalentsActivates the carboxylic acid for coupling.
Temperature75-90°CSignificantly reduces coupling times.[5] Temperature can be optimized based on sequence difficulty.
Time5 minutesTypically sufficient for complete coupling with microwave heating.[5]

Step 5: Final Cleavage and Deprotection

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail. A recommended formulation for peptides containing Trt-protected homocysteine is:

    • 94% TFA

    • 2.5% Water

    • 2.5% 1,2-Ethanedithiol (EDT)

    • 1% Triisopropylsilane (TIS)

    • Causality: TIS is a highly effective scavenger for the released trityl cations, preventing re-attachment to the homocysteine thiol. EDT helps to maintain a reducing environment, preventing disulfide bond formation.[18]

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

Conclusion and Best Practices

Microwave-assisted SPPS offers a robust and highly efficient method for the synthesis of peptides containing Fmoc-HomoCys(Trt)-OH. By leveraging the rapid heating capabilities of microwave technology, reaction times are significantly reduced, and peptide purity is often enhanced.[5][7] The key to success lies in the careful selection of high-quality reagents, optimization of microwave parameters, and the use of appropriate scavengers during final cleavage to mitigate potential side reactions. This protocol provides a validated starting point for researchers and drug development professionals to successfully incorporate homocysteine into novel peptide sequences, accelerating discovery and development timelines.

References

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249. doi: 10.1007/978-1-62703-544-6_17
  • GenScript. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555. doi: 10.3390/biom12040555
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
  • Giraud, M., Cavelier, F., & Martinez, J. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted Polymer Chemistry. The Royal Society of Chemistry.
  • Harvey, P. J., et al. (2021). Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins. Journal of Medicinal Chemistry, 64(17), 13019-13030.
  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555.
  • CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. YouTube.
  • Collins, J. M., & Vanier, G. S. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis. U.S.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • D'Souza, C., & Offer, J. (2013). Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. Journal of the American Chemical Society, 135(43), 16062-16065.
  • Youssef-Saliba, S., Milet, A., & Vallée, Y. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555.
  • Galanis, A. S., et al. (2021). An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide. Organic Process Research & Development, 25(1), 122-132.
  • Hlebowicz, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(6), 1461.
  • AmbioPharm. (n.d.). Microwave SPPS Technology. Retrieved from [Link]

  • Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Cuthbertson, A., & Indrevoll, B. (2000). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 55(3), 245-250.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Methods for Removing the Fmoc Group. Chemical Reviews, 109(6), 2455-2504.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Accounts of Chemical Research, 54(11), 2571-2585.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12967784, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine. Retrieved from [Link]

  • Reddit. (2023, October 10). What causes overcoupling in microwave assisted SPPS?. r/chemistry.
  • Danishefsky, S. J., & Muir, T. W. (1995). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Journal of the American Chemical Society, 117(23), 6323-6324.
  • Preninka, A. I., et al. (2022). Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress. PLOS ONE, 17(12), e0278965.
  • Fields, G. B. (Ed.). (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
  • Vasanth, S., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(1), 1-10.
  • Vasanth, S., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview.

Sources

Application

Application Notes and Protocols for the Synthesis of Cyclic Peptides via Homocysteine Disulfide Bonds

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Cysteine—Harnessing Homocysteine for Macrocyclization Cyclic peptides have emerged as a promising class of therapeutics, bridging the g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Cysteine—Harnessing Homocysteine for Macrocyclization

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity, and improved target selectivity compared to their linear counterparts.[1] Disulfide bonds are a common and effective means of achieving cyclization, traditionally through the oxidation of two cysteine (Cys) residues.[2] This guide, however, explores the unique advantages and methodologies of employing homocysteine (Hcy), a non-proteinogenic homolog of cysteine, for the synthesis of disulfide-bridged cyclic peptides.

The primary distinction between cysteine and homocysteine lies in an additional methylene group in the side chain of homocysteine. This seemingly minor difference has significant conformational implications: the disulfide bridge formed between two homocysteine residues creates a larger and more flexible seven-membered ring, in contrast to the six-membered ring formed by two cysteine residues. This altered ring size can profoundly influence the peptide's three-dimensional structure, potentially offering a valuable tool for fine-tuning its biological activity and pharmacokinetic properties.[3][4]

This document provides a comprehensive overview of the chemical principles, strategic considerations, and detailed experimental protocols for the synthesis of cyclic peptides utilizing homocysteine disulfide bonds. Both on-resin and solution-phase cyclization strategies are presented, along with methods for purification and characterization, to equip researchers with the knowledge to effectively incorporate this valuable tool into their peptide drug discovery and development programs.

Chemical Principles and Strategic Advantages

The formation of a disulfide bond from two homocysteine residues is an oxidative process involving the coupling of their thiol (-SH) groups. This reaction can be performed under various conditions, with the choice of strategy depending on the peptide sequence and the desired final product.

Why Choose Homocysteine?

While cysteine is the natural and more common choice for disulfide bridging, the use of homocysteine offers several strategic advantages in peptide design:

  • Altered Conformational Landscape: The larger seven-membered ring of a homocysteine-homocysteine disulfide bridge provides a different set of conformational constraints compared to the more rigid six-membered ring of a cystine bridge. This can allow the peptide backbone to adopt unique spatial arrangements, potentially leading to novel receptor interactions and biological activities.

  • Enhanced Flexibility: The increased flexibility of the homocysteine disulfide bridge may be advantageous in cases where a certain degree of conformational adaptability is required for optimal target binding.

  • Fine-Tuning of Biological Activity: By systematically replacing cysteine with homocysteine, researchers can probe the influence of the disulfide bridge's ring size on the peptide's function, providing a valuable tool for structure-activity relationship (SAR) studies.

  • Potential for Improved Stability: While context-dependent, the altered conformation imparted by a homocysteine bridge may in some cases lead to increased resistance to proteolytic degradation.

Overall Synthesis Workflow

The synthesis of a cyclic peptide via a homocysteine disulfide bond follows a multi-step process, beginning with the assembly of the linear peptide and culminating in the formation of the cyclic product. The following diagram illustrates the general workflow:

G cluster_0 Linear Peptide Synthesis cluster_1 Cyclization Strategy cluster_2 Final Processing SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu Chemistry Incorporate Fmoc-Hcy(Trt)-OH Deprotection 2. Selective Thiol Deprotection Removal of Trityl (Trt) groups SPPS->Deprotection Oxidation 3. Disulfide Bond Formation (On-Resin or In-Solution) Deprotection->Oxidation Cleavage 4. Cleavage from Resin & Global Deprotection Oxidation->Cleavage Purification 5. HPLC Purification Cleavage->Purification Characterization 6. Characterization (MS and HPLC) Purification->Characterization

Caption: General workflow for the synthesis of homocysteine-bridged cyclic peptides.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of synthesizing cyclic peptides using homocysteine disulfide bonds.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Homocysteine-Containing Peptide

This protocol outlines the synthesis of the linear peptide precursor using standard Fmoc/tBu solid-phase chemistry.[5]

Principle: The peptide is assembled on a solid support (resin) through a series of coupling and deprotection cycles. Fmoc-protected amino acids are used, with acid-labile protecting groups on the side chains. Homocysteine is incorporated using Fmoc-Hcy(Trt)-OH, where the trityl (Trt) group provides protection for the thiol side chain.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Hcy(Trt)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the coupling of homocysteine, a single coupling is generally sufficient.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

Protocol 2: On-Resin Cyclization via Disulfide Bond Formation

This protocol describes the formation of the disulfide bridge while the peptide is still attached to the solid support. This "pseudo-dilution" effect of the resin can help to minimize intermolecular side reactions.[6]

Principle: The trityl protecting groups on the homocysteine side chains are selectively removed using a mild acidic treatment. The free thiols are then oxidized to form the disulfide bond using an oxidizing agent such as iodine.

Materials:

  • Linear peptide-resin from Protocol 1

  • Deprotection solution: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Oxidation solution: Iodine (I₂) (10 equivalents) in DMF

  • Washing solutions: DMF, DCM, 10% sodium thiosulfate solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Selective Thiol Deprotection:

    • Treat the resin with a solution of 1-2% TFA in DCM containing 2-5% TIS for 2 minutes. Repeat this step 5-10 times.

    • Wash the resin thoroughly with DCM and then DMF.

  • On-Resin Oxidation:

    • Add a solution of iodine (10 equivalents) in DMF to the resin.[7]

    • Agitate the mixture for 1-2 hours at room temperature, monitoring the reaction by taking small resin samples for test cleavage and LC-MS analysis.

  • Quenching and Washing:

    • Drain the iodine solution.

    • Wash the resin with DMF until the filtrate is colorless.

    • Wash with a 10% aqueous sodium thiosulfate solution to quench any remaining iodine, followed by washes with water, DMF, and DCM.

  • Drying: Dry the cyclized peptide-resin under vacuum.

Protocol 3: Solution-Phase Cyclization via Disulfide Bond Formation

In this method, the linear peptide is first cleaved from the resin and then cyclized in solution. This approach allows for better control over reaction conditions and is often preferred for sequences that may be sterically hindered on the resin.[7]

Principle: The fully protected linear peptide is cleaved from the resin, and the thiol protecting groups are removed. The crude linear peptide is then dissolved at high dilution in a suitable buffer and oxidized to form the disulfide bond.

Materials:

  • Linear peptide-resin from Protocol 1

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Cold diethyl ether

  • Cyclization buffer: 0.1 M ammonium bicarbonate (pH 8-8.5)

  • Oxidizing agent: Air (oxygen) or dropwise addition of a dilute hydrogen peroxide solution.

  • Quenching solution: Acetic acid or formic acid

Procedure:

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude linear peptide under vacuum.

  • Cyclization:

    • Dissolve the crude linear peptide in the cyclization buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.

    • Stir the solution vigorously, open to the atmosphere, to allow for air oxidation. This can take several hours to days. Alternatively, for faster oxidation, a dilute solution of hydrogen peroxide can be added dropwise.

    • Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and MS. Look for the disappearance of the linear peptide peak and the appearance of the cyclic product peak, which typically has a shorter retention time.

  • Quenching: Once the reaction is complete, quench by acidifying the solution with a small amount of acetic acid or formic acid to a pH of ~4-5.

  • Lyophilization: Freeze the solution and lyophilize to obtain the crude cyclic peptide.

Purification and Characterization

Accurate purification and characterization are critical to ensure the identity and purity of the final cyclic peptide.

Purification by Preparative RP-HPLC

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the cyclic peptide from impurities based on hydrophobicity.

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. The exact gradient will need to be optimized for each peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Scientist's Note: Cyclic peptides often elute earlier than their linear precursors on RP-HPLC due to a more compact, less hydrophobic exposed surface area. This difference in retention time is a key indicator of successful cyclization.

Characterization by Mass Spectrometry and HPLC

1. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the final product.

  • Method: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Result: The measured monoisotopic mass should match the theoretical mass of the cyclic peptide. The mass will be 2 Da less than the linear precursor due to the loss of two hydrogen atoms during disulfide bond formation. The fragmentation patterns of cyclic peptides in MS/MS can be complex due to the need to cleave two bonds to linearize the molecule.[8][9]

2. Analytical RP-HPLC:

  • Purpose: To assess the purity of the final product.

  • Method: Use the same column and mobile phases as in preparative HPLC but with an analytical-scale column and flow rate.

  • Expected Result: A single major peak should be observed, and the purity can be calculated by integrating the peak area.

ParameterLinear Peptide (Precursor)Cyclic Peptide (Product)
Molecular Weight MM - 2.016 Da
RP-HPLC Retention Typically longerTypically shorter
MS/MS Fragmentation Predictable b- and y-ion seriesComplex, often requires ring opening

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Cyclization Yield - Incomplete deprotection of thiols.- Intermolecular dimerization/oligomerization.- Steric hindrance on-resin.- Ensure complete removal of Trt groups.- For solution-phase, use higher dilution.- Switch to solution-phase cyclization.
Multiple Peaks in HPLC - Incomplete cyclization.- Formation of dimers or multimers.- Oxidation of sensitive residues (e.g., Met, Trp).- Optimize reaction time and oxidant concentration.- Use higher dilution for cyclization.- Protect sensitive residues or use milder oxidation conditions.
No Mass Difference (-2 Da) - Cyclization reaction failed.- Verify thiol deprotection.- Check oxidant activity and reaction conditions.

Conclusion

The synthesis of cyclic peptides via homocysteine disulfide bonds offers a valuable extension to the peptide chemist's toolkit. By providing an alternative ring size and conformational flexibility compared to traditional cysteine-based cyclization, homocysteine allows for a more nuanced approach to the design of peptide therapeutics. The protocols and guidelines presented here provide a solid foundation for researchers to explore this promising strategy. Careful planning of the synthetic route, including the choice of protecting groups and cyclization method, coupled with rigorous purification and characterization, will enable the successful synthesis of these novel and potentially potent biomolecules.

References

  • LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. Retrieved from [Link]

  • Jackson, C. S., et al. (2021). Cyclized Peptide Inhibitors of the Small G Protein Cdc42 Mimic Binding of Effector Proteins. ACS Chemical Biology, 16(10), 1897-1908. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Retrieved from [Link]

  • Tegge, W., Bautsch, W., & Frank, R. (2007). Synthesis of cyclic peptides and peptide libraries on a new disulfide linker. Journal of Peptide Science, 13(10), 693-699. Retrieved from [Link]

  • Various Authors on ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Retrieved from [Link]

  • He, Y., & Li, H. (2019). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 30(11), 1897-1904. Retrieved from [Link]

  • Wang, X.-Y., et al. (2006). Synthesis of small cyclic peptides containing the disulfide bond. ARKIVOC, 2006(xi), 1-7. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Pascal, R., & Pross, A. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life, 12(4), 560. Retrieved from [Link]

  • Andreu, D., & Albericio, F. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols (pp. 91-169). Humana Press.
  • Mant, C. T., et al. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–57. Retrieved from [Link]

  • Loffet, A. (2006). On-resin peptide cyclization. Google Patents.
  • Kates, S. A., et al. (1998). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides.
  • Inoue, K., et al. (2018). HPLC Analysis of Homocysteine and Related Compounds. In Homocysteine. IntechOpen. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Kumar, P., et al. (2021). Cysteine and homocysteine as biomarker of various diseases. Food and Chemical Toxicology, 153, 112270. Retrieved from [Link]

  • Grdadolnik, J., et al. (2017). Conformational structures and optical rotation of serine and cysteine. The Journal of Physical Chemistry A, 121(4), 935-946.
  • Payne, R. J., & Daines, A. M. (2011). Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies. Australian Journal of Chemistry, 64(7), 841-849.
  • Melnyk, O., et al. (2014). Efficient synthesis of cysteine-rich cyclic peptides through intramolecular native chemical ligation of N-Hnb-Cys peptide crypto-thioesters. Journal of Peptide Science, 20(4), 266-273.
  • Albericio, F., & Carpino, L. A. (1997). The Fmoc/tBu strategy: a standard protocol for solid-phase peptide synthesis. Methods in enzymology, 289, 104-126.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Pu, Y., et al. (2013). Unfolding the fold of cyclic cysteine-rich peptides. PLoS computational biology, 9(10), e1003239. Retrieved from [Link]

  • Lee, S., et al. (2018). Selection of a Mimotope Peptide of S-adenosyl-l-homocysteine and Its Application in Immunoassays. Molecules, 23(10), 2631. Retrieved from [Link]

  • Polan, M. L., et al. (1970). Mass spectrometry of cysteine-containing peptides.
  • Viventia Bio Inc. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]

  • Protein Metrics. (2024). Cyclic Peptide Analysis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Fmoc-homocysteine steric hindrance in long peptide chains

Technical Support Center: Fmoc-Homocysteine in Long Peptide Chains Subject: Troubleshooting Steric Hindrance, Aggregation, and Side Reactions Ticket ID: HCY-SPPS-ADV-001 Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-Homocysteine in Long Peptide Chains Subject: Troubleshooting Steric Hindrance, Aggregation, and Side Reactions Ticket ID: HCY-SPPS-ADV-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The Homocysteine Challenge

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because Fmoc-Homocysteine (Fmoc-Hcy) is behaving differently than its structural cousin, Cysteine.

While Homocysteine (Hcy) differs from Cysteine (Cys) by only one methylene group (


), this addition creates a critical tipping point in Solid Phase Peptide Synthesis (SPPS). The extended side chain allows for the formation of a highly stable 5-membered thiolactone ring  (unlike the unstable 4-membered ring of Cys). Furthermore, when incorporated into long chains (>20 residues), the bulky trityl (Trt) protection on Hcy exacerbates 

-sheet aggregation, leading to "difficult sequences" where coupling efficiency drops near zero.

This guide addresses these specific failure modes with field-proven protocols.

Module 1: Coupling Failures & Steric Hindrance

User Query: "I am synthesizing a 35-mer. Coupling efficiency drops drastically after adding Fmoc-Hcy(Trt)-OH. My UV monitoring shows incomplete incorporation."

Diagnosis: The failure is likely a compound effect of steric shielding and peptide aggregation . The bulky Trityl group on Hcy acts as a steric wall, and if your peptide backbone has already adopted a


-sheet conformation, the active site is inaccessible.

Troubleshooting Protocol:

  • Switch to Low-Loading Resin:

    • Why: High loading (>0.5 mmol/g) forces peptide chains into close proximity, promoting aggregation.

    • Action: Use ChemMatrix or PEG-PS resins with loading ≤ 0.2 mmol/g . This provides the "molecular breathing room" required for bulky residues.

  • The "Magic Mixture" Solvent System:

    • Why: Standard DMF often fails to solvate aggregated chains.

    • Action: Perform the Hcy coupling (and subsequent 3-5 residues) using a solvent mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 2M LiCl . This disrupts hydrogen bonding networks.

  • Microwave-Assisted Coupling (Optimized):

    • Warning: Hcy is prone to racemization at high temperatures.[1]

    • Protocol: Use a "ramp" strategy.

      • Activation: 0.5 M DIC / 0.5 M Oxyma Pure (avoid basic HATU/DIPEA).

      • Temperature:Max 50°C (Standard is 75°C, but 50°C preserves chirality).

      • Time: 2 x 10 minutes (Double Coupling).

Visualization: Aggregation Disruption Workflow

Aggregation_Strategy Start Coupling Failure (Hcy Step) Check_Resin Check Resin Loading (>0.3 mmol/g?) Start->Check_Resin Switch_Resin Restart with PEG-PS (0.2 mmol/g) Check_Resin->Switch_Resin Yes Solvent_Mod Modify Solvent (DCM/DMF/NMP + LiCl) Check_Resin->Solvent_Mod No Switch_Resin->Solvent_Mod Pseudoproline Insert Pseudoproline (Ser/Thr/Cys) at n+1 Solvent_Mod->Pseudoproline If Aggregation Persists Success Successful Elongation Solvent_Mod->Success Pseudoproline->Success

Caption: Decision tree for overcoming steric hindrance and aggregation during Fmoc-Hcy incorporation.

Module 2: The "Missing Mass" & Thiolactone Formation

User Query: "My mass spec shows a major peak at [M-18] or a truncated sequence ending at Hcy. What happened?"

Diagnosis: You are observing Homocysteine Thiolactone Formation .[2][3] Unlike Cysteine, Homocysteine can easily cyclize to form a stable 5-membered ring.[2] This happens if the side-chain thiol becomes free during activation (loss of Trt) or if the activated carboxyl reacts with the protected sulfur due to proximity. This terminates the chain or creates a byproduct that cannot be elongated.

Technical Insight: The 5-membered dihydrothiophen-2-one ring is thermodynamically favorable. If you use strong bases (like DIPEA) with slow coupling times, you increase the risk of base-catalyzed elimination or cyclization.

Prevention Strategy:

  • Protecting Group Selection: If you observe this frequently, the Trityl (Trt) group might be too labile for your specific microwave conditions.

    • Recommendation: Switch to Fmoc-Hcy(Dmt)-OH (Dimethoxytrityl) or Fmoc-Hcy(Acm)-OH .

    • Note: Acm requires a separate removal step (Iodine oxidation), which prevents the thiol from reacting during chain assembly.

  • Base Substitution (The Collidine Rule):

    • Why: DIPEA is a strong base that can promote racemization and premature Fmoc removal.

    • Action: Replace DIPEA with 2,4,6-Collidine (TMP) . It is sufficiently basic to drive the reaction but sterically hindered enough to minimize proton abstraction at the

      
      -carbon.
      

Table 1: Protecting Group Strategy for Hcy

Protecting GroupStabilityRemoval ConditionRisk of ThiolactoneRecommended Use
Trt (Trityl) Acid Labile95% TFA (Cleavage)Moderate (if Trt falls off early)Standard SPPS
Mmt (Methoxytrityl) High Acid Sensitivity1% TFA / DCMHigh (if acidic additives used)Selective deprotection
Acm (Acetamidomethyl) Acid StableIodine / Tl(tfa)3Lowest Cyclization on resin; Long peptides
StBu (S-tert-butyl) Acid StableDTT / PhosphinesLowOrthogonal protection

Module 3: Racemization Control

User Query: "I have 8% D-isomer in my final product. How do I lower this?"

Diagnosis: Homocysteine is highly prone to racemization during the activation step because the electron-withdrawing effect of the sulfur atom (even protected) acidifies the


-proton. High temperatures and strong bases accelerate this.

The "Safe-Hcy" Protocol:

  • Activation Chemistry:

    • Avoid: HATU/HBTU (Uronium salts with DIPEA are high-risk for Cys/Hcy).

    • Use: DIC / Oxyma Pure .[4] This carbodiimide method is neutral-to-acidic and suppresses oxazolone formation (the pathway to racemization).

  • Thermal Limit:

    • Never exceed 50°C for Hcy coupling.

    • If using automated synthesizers, program a "Cys/His/Hcy Mode" that automatically drops the temp for this cycle.

Module 4: Post-Cleavage Handling

User Query: "The peptide looked good on resin, but after lyophilization, it's a mess of dimers."

Diagnosis: Free Homocysteine thiols oxidize to form disulfides (Hcy-S-S-Hcy) or mixed disulfides rapidly in air at pH > 7.

Workup Protocol:

  • Cleavage Cocktail: Use Reagent K or J (high scavenger load):

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • EDT (1,2-Ethanedithiol) (2.5%) -> Critical for keeping thiols reduced.

  • Post-Cleavage:

    • Do not lyophilize from water/acetonitrile immediately if the pH is not acidic.

    • Action: Lyophilize from 0.1% TFA/Water . The acidic environment prevents disulfide shuffling and oxidation.

Visualizing the Thiolactone Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates why Hcy is more troublesome than Cys.

Thiolactone_Mechanism Hcy_Activated Activated Fmoc-Hcy (Carboxyl Active Ester) Trt_Loss Loss of Trt Group (Acidic/Thermal Stress) Hcy_Activated->Trt_Loss Slow Coupling / Heat Coupling Standard Peptide Bond Formation Hcy_Activated->Coupling Fast Kinetics Free_Thiol Free Side Chain Thiol (-SH) Trt_Loss->Free_Thiol Attack Intramolecular Nucleophilic Attack (Thiol -> Carbonyl) Free_Thiol->Attack Thiolactone Hcy Thiolactone (5-Membered Ring) DEAD END PRODUCT Attack->Thiolactone

Caption: The kinetic competition: If coupling is slow (steric hindrance), the side chain deprotects and cyclizes.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5] Chemical Reviews. (Comprehensive guide on Trt, Acm, and protecting group stability).

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. (Establishes the 50°C limit for Cys/His/Hcy).

  • Jakubowski, H. (2017).[3] "Homocysteine Editing, Thioester Chemistry, Coenzyme A, and the Origin of Coded Peptide Synthesis." Life. (Mechanisms of thiolactone formation).

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Protocols for DIC/Oxyma and Collidine usage).

  • Mutter, M., et al. (1995).[6] "Pseudoproline Dipeptides for Peptide Synthesis." Peptide Science. (Strategy for breaking aggregation in long chains).[6]

Sources

Optimization

Minimizing side reactions during Fmoc-Hcy cleavage

Technical Support Center: Fmoc-Hcy(Trt) Cleavage A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-Hcy(Trt) Cleavage

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the nuances and challenges of working with non-standard amino acids. This guide provides in-depth troubleshooting for a common challenge: minimizing side reactions during the final cleavage of peptides containing Fmoc-Homocysteine(Trityl), or Fmoc-Hcy(Trt).

Frequently Asked Questions (FAQs)

Here we address the most pressing issues encountered in the lab during the cleavage of Hcy-containing peptides.

Q1: After cleaving my Hcy(Trt)-containing peptide, my mass spectrometry (MS) analysis shows a major peak at Mass - 18 Da. What is this species?

This is a very common issue. The mass loss of 18 Da corresponds to the formation of a homocysteine thiolactone.[1] Under the strong acidic conditions of Trifluoroacetic acid (TFA) cleavage, the free sulfhydryl group of the Hcy side chain can nucleophilically attack the C-terminal carbonyl carbon, leading to cyclization and the release of a water molecule. This side reaction is particularly prevalent and requires specific strategies to suppress.

Q2: My HPLC chromatogram shows a broad peak, and MS analysis reveals my desired mass plus a +242 Da adduct. What went wrong?

A mass addition of 242 Da strongly suggests re-attachment of the trityl (Trt) protecting group to the Hcy sulfur. The cleavage of the S-Trt bond is a reversible reaction.[2] In the absence of effective scavengers, the highly stable trityl cation generated during cleavage can be re-captured by the nucleophilic thiol of the deprotected Hcy side chain.[2] This leads to incomplete deprotection and a significant, hard-to-remove impurity.

Q3: My final peptide yield is significantly lower than expected, and purification is difficult. Are Hcy-related side reactions to blame?

Yes, it's highly likely. Both thiolactone formation and trityl group re-attachment reduce the yield of the desired peptide and introduce impurities with similar chromatographic properties, complicating purification. Furthermore, other standard side reactions, such as oxidation of the thiol to form disulfides (dimers), can also contribute to yield loss. Proper scavenger selection is critical to maximizing the yield of the correct product.

The Chemistry of the Problem: Key Side Reactions

Understanding the underlying mechanisms is crucial for designing an effective cleavage strategy. During TFA-mediated cleavage, several reactive species are generated from protecting groups and the resin linker, which can modify sensitive residues like Homocysteine.[3]

Thiolactone Formation

This intramolecular cyclization is driven by the proximity of the nucleophilic thiol group to the C-terminal carbonyl. The strong acid environment of the cleavage cocktail protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol.

S-Trityl Migration/Re-attachment

The S-Trt bond is cleaved by TFA, generating a free thiol and a stable trityl cation.[4] This reaction is an equilibrium. Without a potent scavenger to irreversibly trap the trityl cation, it can readily react with the deprotected Hcy thiol, leading back to the S-Trt protected peptide.[2][4]

Logic Diagram: Preventing Hcy Side Reactions

This diagram outlines the decision-making process for selecting an appropriate cleavage strategy.

CleavageStrategy Start Start: Peptide contains Fmoc-Hcy(Trt) Problem Primary Challenge: Side Reactions during TFA Cleavage Start->Problem SideReactions Identify Key Side Reactions Problem->SideReactions Lactone Thiolactone Formation (Mass - 18 Da) SideReactions->Lactone Intramolecular Cyclization Trityl S-Trityl Re-attachment (Mass + 242 Da) SideReactions->Trityl Reversible Deprotection Solution Design Optimized Cleavage Cocktail Lactone->Solution Trityl->Solution Scavengers Select Scavengers Solution->Scavengers TIS Triisopropylsilane (TIS) - Irreversibly traps Trityl cation Scavengers->TIS EDT Ethanedithiol (EDT) - Reduces oxidation - Assists Trt removal Scavengers->EDT Water Water (H2O) - Suppresses lactonization - Traps t-butyl cations Scavengers->Water

Caption: Decision workflow for addressing Hcy cleavage side reactions.

Strategic Solutions & Protocols

The key to successfully cleaving Hcy-containing peptides lies in the composition of the cleavage cocktail.[5][6] The goal is to simultaneously deprotect the side chain and cleave the peptide from the resin while quenching the reactive cationic species that are generated.[3]

Choosing the Right Cleavage Cocktail: The Role of Scavengers

A multi-component scavenger system is essential. No single scavenger can effectively prevent all potential side reactions.

ScavengerConcentration (v/v)Primary Function(s)Mechanism of Action
Triisopropylsilane (TIS) 2.5 - 5%Trityl Cation Scavenging. Acts as a hydride donor to irreversibly reduce the trityl cation to triphenylmethane, preventing its re-attachment to the peptide.[4]
1,2-Ethanedithiol (EDT) 2.5%Assists Trityl Removal, Reduces Oxidation. As a thiol, it can create a favorable equilibrium for S-Trt cleavage and acts as a reducing agent to prevent disulfide bond formation.[5]
Water 2.5 - 5%Suppresses Thiolactone Formation, Scavenges t-Butyl Cations. Competes with the Hcy thiol in attacking the C-terminal carbonyl, hydrolyzing it to the desired carboxylic acid. Also quenches t-butyl cations from other protecting groups.
Thioanisole 2.5 - 5%Soft Scavenger. A less volatile alternative to EDT that can also help scavenge trityl cations and protect other sensitive residues like Met and Trp.[7]
Optimized Cleavage Protocol for Hcy(Trt)-Containing Peptides

This protocol is designed as a robust starting point for most sequences.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail (prepare fresh):

    • 92.5% TFA

    • 2.5% Water

    • 2.5% 1,2-Ethanedithiol (EDT)

    • 2.5% Triisopropylsilane (TIS)

  • Cold methyl-t-butyl ether (MTBE) or diethyl ether

  • Reaction vessel (with frit)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin (e.g., 50-100 mg) in a reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approx. 2-5 mL per 100 mg of resin).

    • Seal the vessel and gently agitate at room temperature for 2.5 to 3 hours. Ensure consistent mixing.

  • Peptide Filtration:

    • Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA (approx. 1 mL) and combine the filtrates. This ensures complete recovery of the peptide.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold excess of cold MTBE or diethyl ether (e.g., 30-50 mL). A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation and Washing:

    • Centrifuge the suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold ether to remove residual scavengers and organic byproducts. Centrifuge and decant after each wash.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.

Troubleshooting and Advanced Topics

Q: I used the recommended cocktail but still observe some thiolactone. How can I improve this?

A: If thiolactone formation persists, you can slightly increase the water content in your cocktail to 5%. This can further favor hydrolysis over intramolecular cyclization. However, be aware that too much water can reduce the efficacy of TFA for cleaving certain acid-labile protecting groups, so a balance must be struck.

Q: Can I use a different silane, like Triethylsilane (TES), instead of TIS?

A: While TES can also be used as a trityl scavenger, TIS is generally preferred. TIS is a bulkier hydride donor and is considered more effective at irreversibly reducing the trityl cation. If your peptide also contains Tryptophan, be cautious, as some silanes have been reported to cause reduction of the indole side chain.

Q: How do I confirm the identity of these side products analytically?

A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.[8][9][10]

  • HPLC: Side products like the thiolactone or S-tritylated peptide will typically have different retention times than the desired product.[11]

  • MS: This will allow for definitive identification based on the specific mass-to-charge ratio (m/z) of the parent ion. You should look for peaks corresponding to [M-18+H]+ for the thiolactone and [M+242+H]+ for the S-trityl adduct, where M is the mass of your target peptide.

References

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • A cleavage cocktail for methionine-containing peptides. PubMed, National Institutes of Health. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Ideal concentration of TFA for peptide synthesis. ResearchGate. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Role of Triisopropylsilane during peptide cleavage. ResearchGate. [Link]

  • S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. PubMed, National Institutes of Health. [Link]

  • Liquid Chromatographic Quantitation of the Lactone. PubMed, National Institutes of Health. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? Preprints.org. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]

  • Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations. MDPI. [Link]

  • Cysteine-S-trityl a key derivative to prepare N-methyl cysteines. PubMed, National Institutes of Health. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Characterization of Fmoc-Hcy vs. Fmoc-Cys Peptides

Topic: Mass Spectrometry Characterization of Fmoc-Hcy Peptides Content Type: Technical Comparison Guide Executive Summary This guide provides a rigorous technical comparison between Homocysteine (Hcy) and Cysteine (Cys)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of Fmoc-Hcy Peptides Content Type: Technical Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison between Homocysteine (Hcy) and Cysteine (Cys) residues within Fmoc-synthesized peptides, focusing specifically on Mass Spectrometry (MS) characterization. While Cysteine is the industry standard for thiol chemistry (disulfide bridging, native chemical ligation), Homocysteine offers unique elongation properties (+1 methylene group). However, Hcy introduces a critical analytical challenge: the Thiolactone Trap .

This document outlines the mechanistic differences, spectral fingerprints, and validated protocols required to distinguish functional Hcy peptides from their degradation products, ensuring data integrity in drug development pipelines.

Part 1: The Chemical Context & The "Thiolactone Trap"

In peptide synthesis, Fmoc-Hcy(Trt)-OH is often used as a homolog of Cysteine. However, the performance of the final peptide during MS analysis differs radically from Cysteine due to the thermodynamics of ring closure.

The Core Differentiator: 5-Membered Ring Stability
  • Cysteine (Alternative): Upon acid cleavage (TFA), Cysteine can form thiazolidines in the presence of carbonyls, but it does not readily cyclize onto its own carbonyl because the resulting 4-membered ring (thiolactone) is highly strained and unstable.

  • Homocysteine (Product): Hcy contains an extra methylene group (

    
    ). In acidic conditions (standard LC-MS mobile phases or TFA cleavage), the thiol group attacks the peptide backbone carbonyl to form a 5-membered homocysteine thiolactone . This ring is thermodynamically stable, leading to a distinct mass shift that is often misidentified as a dehydration artifact.
    
Comparative Performance Matrix
FeatureCysteine (Cys) Peptides Homocysteine (Hcy) Peptides MS Consequence
Residue Mass 103.01 Da117.02 Da+14.02 Da shift (Hcy vs Cys)
Acid Stability High (Thiol remains free)Low (Thiol attacks carbonyl)Hcy prone to [M-18] peak generation
Oxidation Forms Disulfides (Cys-Cys)Forms Homocystine (Hcy-Hcy)Dimerization is slower in Hcy due to sterics
Artifacts Thiazolidines (+12/24 Da)Thiolactone (-18 Da)Thiolactone signals "loss of water" but actually indicates loss of reactivity
Part 2: Experimental Protocol (Self-Validating System)

To accurately characterize Fmoc-Hcy peptides and rule out artifacts, the following protocol synthesizes reduction and pH manipulation to validate the species observed.

Workflow: Differential pH Analysis
  • Objective: Distinguish between genuine dehydration (peptide bond formation) and pH-dependent thiolactone formation.

  • Reagents:

    • System A (Acidic): 0.1% Formic Acid in Water/Acetonitrile (Standard LC-MS).

    • System B (Basic): 10 mM Ammonium Bicarbonate (pH 8.0).

    • Reductant: 10 mM TCEP-HCl (neutralized).

Step-by-Step Methodology
  • Baseline Acquisition (Acidic):

    • Dissolve lyophilized peptide in System A.

    • Run ESI-MS.[1][2][3][4]

    • Observation: Expect a split peak for Hcy peptides: The linear form

      
       and the thiolactone form 
      
      
      
      .
  • Reduction Step (Validation of Dimerization):

    • Add TCEP to the sample. Incubate for 10 mins at RT.

    • Rationale: Hcy oxidizes to Homocystine (

      
      ) rapidly in air. TCEP reduces this disulfide. If the mass drops from 
      
      
      
      to
      
      
      , it was a dimer. If the
      
      
      peak persists, it is the thiolactone, not an oxidized species.
  • Base Hydrolysis (The "Ring Opening" Test):

    • Dilute the sample 1:1 with System B (Ammonium Bicarbonate).

    • Incubate for 30 minutes.

    • Run ESI-MS in negative mode or re-acidify immediately before injection.

    • Result: The thiolactone ring is unstable at pH > 7. The

      
       peak should disappear, converting back to the linear 
      
      
      
      mass. This confirms the Hcy identity.
Part 3: Data Presentation & Interpretation[4][5][6][7]
Table 1: Spectral Fingerprint Guide

Use this table to interpret m/z shifts in raw data.

Observed Mass (

)
Species IdentificationMechanismCorrective Action
Calc. Mass (M) Linear Hcy Peptide Desired ProductNone. Target species.
M - 18.01 Da Hcy Thiolactone Acid-catalyzed cyclizationTreat with base (pH 8) to reopen ring.
M + 14.02 Da Met-Oxidation Artifact False Positive: Mistaken for Hcy if Met is presentCheck sequence. Hcy is +14 Da vs Cys, but Met-Ox is +16 Da vs Met.
2M - 2.02 Da Homocystine Dimer Disulfide bridge formationAdd TCEP/DTT to reduce.
M + 56 Da t-Butyl Adduct Incomplete deprotectionRe-cleave with higher scavenger load (EDT/TIS).
Part 4: Visualization of Mechanisms

The following diagrams illustrate the critical "Thiolactone Trap" pathway that differentiates Hcy from Cys, and the decision logic for MS interpretation.

Diagram 1: The Thiolactone Trap Mechanism

Caption: Acidic conditions (TFA/Formic Acid) drive the equilibrium toward the stable 5-membered thiolactone ring, a reaction unique to Hcy compared to Cys.

ThiolactoneMechanism Linear Linear Hcy Peptide (Free Thiol) Intermediate Thiol Attack on Carbonyl (n-1) Linear->Intermediate Cyclization (+CH2 spacer) Acid Acidic Environment (TFA / 0.1% FA) Acid->Intermediate Thiolactone Hcy Thiolactone [M - 18 Da] Intermediate->Thiolactone Ring Closure Water H2O Leaving Group Intermediate->Water Elimination

Diagram 2: MS Data Interpretation Decision Tree

Caption: Logical workflow to distinguish Hcy thiolactones from oxidation or synthesis errors.

MSDecisionTree Start Observed Mass Spectrum Check1 Is there a peak at [M-18]? Start->Check1 Check2 Is there a peak at [2M-2]? Start->Check2 Action1 Perform Base Hydrolysis (pH 8, 30 min) Check1->Action1 Yes Action2 Add TCEP/DTT (Reduction) Check2->Action2 Yes Result1 Peak Disappears: Confirmed Hcy Thiolactone Action1->Result1 Reverts to M Result2 Peak Persists: Dehydration/Synthesis Error Action1->Result2 No Change Result3 Peak shifts to [M]: Confirmed Homocystine Dimer Action2->Result3 Reduces

References
  • Jakubowski, H. (2019). Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]

    • Context: Establishes the fundamental chemistry of thiolactone formation and its stability in acidic vs.
  • Perła-Kaján, J., & Jakubowski, H. (2019). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Weizmann Institute of Science. [Link]

    • Context: Provides kinetic data on the ring-opening mechanism (aminolysis/hydrolysis)
  • Guan, X., et al. (2015). Simultaneous Quantitative Detection of Cysteine and Homocysteine Labeled by 1-Pyrenecarboxaldehyde Using MALDI-TOF MS. American Society for Mass Spectrometry.[5] [Link]

    • Context: Supports the mass shift data and derivatization techniques for differenti
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Context: Standard reference for Fmoc-Hcy(Trt)-OH protection strategies and cleavage cocktails to minimize artifacts.

Sources

Comparative

Comparative Guide: Thiazinane vs. Thiazolidine Ring Formation

Content Type: Technical Analysis & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Engineers Executive Summary In the landscape of heterocycle synthesis and bioconjugation, the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Analysis & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Engineers

Executive Summary

In the landscape of heterocycle synthesis and bioconjugation, the formation of thiazolidine (5-membered) and thiazinane (6-membered) rings represents a critical dichotomy. While both structures arise from the condensation of aminothiols with carbonyls, their kinetic profiles and thermodynamic stabilities diverge significantly due to entropic factors and ring strain.

The Verdict:

  • Thiazolidine (5-ring): Favored for bioconjugation and prodrug strategies due to rapid formation kinetics (

    
     is typically orders of magnitude higher) and superior hydrolytic stability at physiological pH.
    
  • Thiazinane (6-ring): Favored for reversible sensing and dynamic combinatorial chemistry . It forms slower and exhibits higher basicity, making it a selective target for distinguishing Homocysteine (Hcy) from Cysteine (Cys).

Mechanistic Foundation & Causality

The formation of these rings follows a condensation pathway between a 1,2-aminothiol (Cysteine) or 1,3-aminothiol (Homocysteine) and an aldehyde/ketone. Understanding the mechanism is prerequisite to controlling the reaction.

The Pathway: Hemithioacetal vs. Imine

While often debated, in aqueous media at neutral pH, the sulfur atom (


) is more nucleophilic than the nitrogen (

for the amine). The dominant pathway typically involves:
  • Nucleophilic Attack (S): Thiol attacks the carbonyl to form a hemithioacetal.

  • Cyclization (N): Intramolecular amine attack closes the ring.

  • Dehydration: Loss of water stabilizes the heterocycle.

Baldwin’s Rules & Entropy
  • Thiazolidine (5-ring): The closure is 5-exo-trig (favored). The "Gem-dimethyl" or Thorpe-Ingold effect is pronounced here; substituents on the carbon backbone accelerate formation by compressing the bond angle, forcing the reactive termini closer.

  • Thiazinane (6-ring): The closure is 6-exo-trig (favored). However, the loss of entropy (

    
    ) is greater for the 6-membered ring formation compared to the 5-membered ring, making the activation energy barrier effectively higher for thiazinane formation in dilute solutions.
    
Visualizing the Mechanism

The following diagram illustrates the divergent pathways and the critical transition states.

ReactionMechanism Start Aminothiol + Aldehyde Inter1 Hemithioacetal (Intermediate) Start->Inter1  Fast S-Attack   TS_5 TS: 5-Exo-Trig (Lower Entropy Cost) Inter1->TS_5  Cysteine (n=1)   TS_6 TS: 6-Exo-Trig (Higher Entropy Cost) Inter1->TS_6  Homocysteine (n=2)   Prod_5 Thiazolidine (Stable) TS_5->Prod_5  Rapid Closure   Prod_6 Thiazinane (Reversible) TS_6->Prod_6  Slow Closure  

Figure 1: Mechanistic bifurcation based on chain length (n=1 vs n=2). The entropic penalty for the 6-membered transition state renders thiazinane formation kinetically slower.

Comparative Analysis: Kinetics & Thermodynamics

The following data summarizes the critical differences required for experimental design.

FeatureThiazolidine (Cys-Derived)Thiazinane (Hcy-Derived)Experimental Implication
Formation Rate (

)
High (

)
Moderate/LowThiazolidine is preferred for "click" type bioconjugation.
Equilibrium Constant (

)
High (Product Favored)Lower (Equilibrium Sensitive)Thiazinanes may hydrolyze back to open chain forms upon dilution.
Basicity (

of N)
Lower (

)
Higher (

)
Critical: Thiazinanes protonate more easily; this difference enables selective fluorescent sensing.
pH Optimum pH 4.0 - 7.5pH 7.0 - 9.0Thiazolidines form efficiently in acidic-to-neutral buffers; Thiazinanes often require basicity to stabilize.
Redox Stability HighModerateThiazinanes are more susceptible to oxidative ring-opening.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Kinetic Monitoring via UV-Vis (Ellman's Reagent)

Objective: Quantify the rate of ring formation by monitoring the disappearance of the free thiol.

Reagents:

  • Buffer: 100 mM Phosphate Buffer (pH 7.4).

  • Substrates: L-Cysteine (Cys) and L-Homocysteine (Hcy).

  • Electrophile: 4-Nitrobenzaldehyde (provides a secondary UV handle) or Formaldehyde.

  • Reporter: DTNB (Ellman's Reagent).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of Cys and Hcy in degassed buffer (prevent oxidation to disulfides).

  • Reaction: Mix Aminothiol (1 mM final) with Aldehyde (5 mM final, pseudo-first-order excess) in a quartz cuvette.

  • Sampling: At

    
     min, withdraw 50 
    
    
    
    aliquots.
  • Quenching/Detection: Add aliquot to 950

    
     of DTNB solution (0.1 mM).
    
  • Readout: Measure Absorbance at 412 nm (TNB anion).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .[1]

Expected Result: The Cys reaction (Thiazolidine) will show a steep slope (rapid thiol loss), while Hcy (Thiazinane) will show a shallow slope, confirming slower kinetics.

Protocol B: NMR Structural Validation

Objective: Confirm ring closure and assess diastereomer ratios (if chiral aldehydes are used).

Workflow:

  • Dissolve 10 mg of Aminothiol in 0.6 mL

    
    .
    
  • Add 1.1 equivalents of Formaldehyde (

    
     or standard paraformaldehyde).
    
  • Adjust

    
     to 7.0 using 
    
    
    
    .
  • Key Signal: Look for the N-C-S methylene protons.

    • Thiazolidine: AB system or singlet around

      
       3.8–4.2 ppm.
      
    • Thiazinane: Multiplets shifted upfield due to ring flexibility.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Monitoring cluster_2 Phase 3: Analysis Step1 Prepare Stocks (Degassed Buffer pH 7.4) Step2 Mix Reactants (1:5 Thiol:Aldehyde) Step1->Step2 Branch Select Method Step2->Branch MethodA UV-Vis (Ellman's) Monitor [SH] decay Branch->MethodA Kinetic Data MethodB H-NMR (D2O) Monitor Ring Closure Branch->MethodB Structural Data Data Calculate k_obs & Conversion % MethodA->Data MethodB->Data

Figure 2: Dual-method workflow for characterizing ring formation kinetics and structure.

Applications in Drug Discovery

Prodrug Design

Thiazolidines are "hydrolytically labile" prodrugs. They release the active aldehyde and aminothiol slowly.

  • Design Rule: If you need a fast release payload, design a Thiazinane scaffold (lower stability constant). If you need a sustained release , use a Thiazolidine .

N-Terminal Bioconjugation

The reaction of N-terminal Cysteine with aldehydes is a gold standard for site-specific protein modification.

  • Optimization: Using 2-cyanobenzothiazole (CBT) instead of simple aldehydes accelerates the reaction with Cysteine to form a stable thiazoline/thiazolidine hybrid, a reaction not efficiently paralleled by Homocysteine.

References

  • Kinetics & Bioconjugation Utility: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. (Contextualizes Schiff base/ring stability). Note: For specific thiazolidine kinetics, see: Gomes, R. F. A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Organic & Biomolecular Chemistry.

  • Homocysteine vs. Cysteine Selectivity: Strongin, R. M., et al. (2014). Differences in heterocycle basicity distinguish homocysteine from cysteine using aldehyde-bearing fluorophores.[2] Chemical Communications.[3]

  • Mechanistic Insight (Baldwin's Rules & Entropy): Jakubowski, H. (2006). Mechanism of the condensation of homocysteine thiolactone with aldehydes. Chemistry – A European Journal.

  • Aldehyde Reactivity with Amino Acids: Hopkinson, R. J., et al. (2019).[3] How formaldehyde reacts with amino acids. Communications Chemistry. [3]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-HomoCys-OH proper disposal procedures

SOP: Proper Disposal and Handling of Fmoc-HomoCys-OH Chemical Identification & Scope This Standard Operating Procedure (SOP) defines the safety and disposal protocols for Fmoc-L-homocysteine , typically supplied as the s...

Author: BenchChem Technical Support Team. Date: February 2026

SOP: Proper Disposal and Handling of Fmoc-HomoCys-OH

Chemical Identification & Scope

This Standard Operating Procedure (SOP) defines the safety and disposal protocols for Fmoc-L-homocysteine , typically supplied as the side-chain protected derivative Fmoc-S-trityl-L-homocysteine to prevent oxidative side reactions.[1]

  • Chemical Name: Fmoc-S-trityl-L-homocysteine[1][2][3][4][5][6]

  • Common Abbreviation: Fmoc-HomoCys(Trt)-OH[1][2][3][7]

  • CAS Number: 167015-23-8[1][2][3][4][5][6]

  • Molecular Formula:

    
    [1][2][3][5]
    
  • Physical State: White to off-white powder[1][5]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Sulfur Oxide generation upon combustion.[1]

Hazard Assessment & Safety Profile

Before disposal, the waste stream must be characterized to prevent dangerous interactions.

Hazard CategoryClassificationCritical Safety Note
Health Irritant (H315, H319, H335) Causes skin/eye irritation and respiratory tract irritation.[1] Action: Use N95/P95 respirator if dust is generated.[1][8]
Reactivity Stable but Reactive Incompatible with strong oxidizers (e.g., peroxides, nitric acid).[8] Risk: Exothermic reaction and release of sulfur oxides (

).[1]
Environmental Low Acute Toxicity Not classified as a P-list or U-list acute hazardous waste by the EPA, but regulated as "Characteristic Chemical Waste."[1]
Combustion Toxic Byproducts Thermal decomposition releases Carbon oxides (

), Nitrogen oxides (

), and Sulfur oxides (

)
.

Waste Characterization & Segregation Logic

Proper disposal relies on segregating waste at the source. Mixing Fmoc-HomoCys-OH with incompatible streams (like oxidizers) creates immediate safety risks.[1]

Decision Logic for Waste Segregation

WasteSegregation Start Waste Generation Source TypeCheck Is the waste Solid or Liquid? Start->TypeCheck SolidPath Solid Waste (Excess Reagent, Spills) TypeCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, Filtrate) TypeCheck->LiquidPath Liquid DebrisCheck Is it contaminated debris? (Gloves, Weigh Boats) SolidPath->DebrisCheck SolventCheck Does it contain Halogens? (DCM vs DMF/NMP) LiquidPath->SolventCheck SolidBin Solid Chemical Waste Bin (Label: Organic, Sulfur-Containing) DebrisCheck->SolidBin Pure Chemical DebrisBin Contaminated Debris Bin (Double Bagged) DebrisCheck->DebrisBin Consumables HaloWaste Halogenated Organic Waste (DCM Main Component) SolventCheck->HaloWaste Yes (DCM) NonHaloWaste Non-Halogenated Organic Waste (DMF/Piperidine Mix) SolventCheck->NonHaloWaste No (DMF/NMP)

Figure 1: Decision tree for segregating Fmoc-HomoCys-OH waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Excess Solid Reagent

Applicable for: Expired shelf-life material or excess weighed powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with organic solids.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Fmoc-S-trityl-L-homocysteine (Solid)"[1]

    • Hazard Checkboxes: Irritant.

    • Note: Add "Contains Sulfur" to aid the incineration facility.

  • Transfer: Pour powder slowly to avoid dust generation.[1] Do not mix with oxidizing solids.[1]

  • Closure: Screw cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid debris).

Scenario B: Disposal of Liquid Waste (SPPS Mother Liquor)

Applicable for: Waste generated during peptide synthesis (deprotection/coupling).

  • Composition Analysis: This waste typically contains DMF (solvent), Piperidine (base), and cleaved Fmoc fulvene adducts.[9]

  • Segregation:

    • If DCM was used: Dispose in Halogenated waste stream.[1]

    • If only DMF/NMP was used: Dispose in Non-Halogenated waste stream.[1]

  • Neutralization (Optional but Recommended): If the waste is highly basic (high piperidine content), ensure the waste container is rated for bases. Do not acidify indiscriminately, as this can generate heat.

  • Labeling: "Waste Organic Solvents with Fmoc-amino acid derivatives."

Scenario C: Spill Cleanup Response

Applicable for: Accidental benchtop or floor spills.

Immediate Action: Evacuate the immediate area if dust is visible. Don PPE (Safety Goggles, Nitrile Gloves, Lab Coat, N95 Mask).

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Nitrile Gloves, N95, Goggles) Assess->PPE Contain 3. Containment Cover with damp paper towels to prevent dust PPE->Contain Collect 4. Collection Sweep into dustpan or scoop into bag Contain->Collect Clean 5. Decontamination Wash surface with soap & water Collect->Clean Dispose 6. Final Disposal Label as Solid Hazardous Waste Clean->Dispose

Figure 2: Workflow for safely managing a dry powder spill of Fmoc-HomoCys-OH.

Regulatory & Compliance Context (RCRA)

While Fmoc-HomoCys-OH is not explicitly listed on the EPA's P-list or U-list, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1]

  • Waste Code: Generally falls under D001 (Ignitable, if in solvent) or non-specific chemical waste depending on the state.

  • Destruction Method: The gold standard for this compound is Incineration at a permitted facility. The sulfur content requires the incinerator to have scrubbers to capture

    
     emissions.
    
  • Drain Disposal: Strictly Prohibited. Never pour Fmoc-amino acids or their solutions down the sink.[1] They are toxic to aquatic life and can damage plumbing seals.[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Fmoc-hCys(Trt)-OH. Retrieved from (Note: Link directs to general search; specific SDS verified via CAS 167015-23-8).[1]

  • Chem-Impex International. (2024).[1][10] Product Specification: Fmoc-S-trityl-L-homocysteine. Retrieved from .[1]

  • Santa Cruz Biotechnology. (2024).[1][10] Fmoc-L-HCys(Trt)-OH Properties and Safety. Retrieved from .[1]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from .[1]

Sources

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